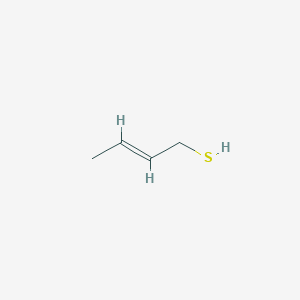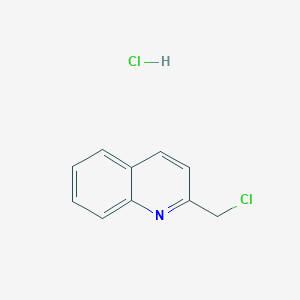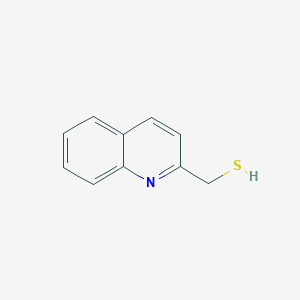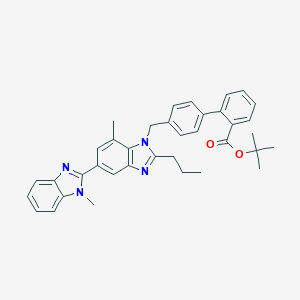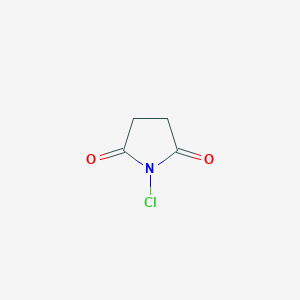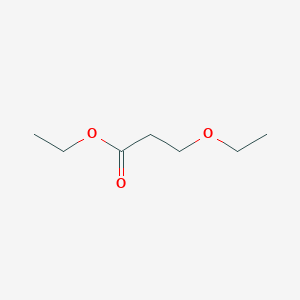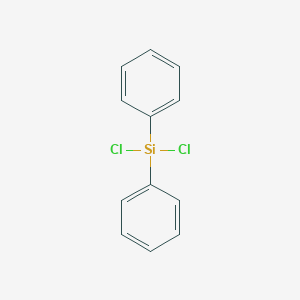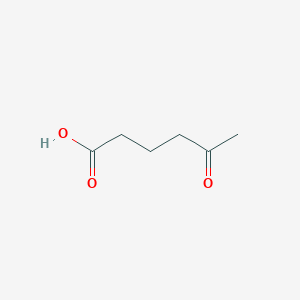
4-Acetylbutyric acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glurate can be synthesized through several methods. One common method involves the oxidation of cyclopentene with hydrogen peroxide, which is an environmentally friendly approach . This method uses hydrogen peroxide as an oxidant, which replaces traditional high-polluting oxidants, thus reducing environmental impact.
Industrial Production Methods
In industrial settings, glurate is often produced using microbial fermentation. For example, Corynebacterium glutamicum can be engineered to produce glurate through adaptive laboratory evolution . This method involves the deletion of specific genes to couple growth with glurate production, resulting in higher yields and productivity.
Chemical Reactions Analysis
Types of Reactions
Glurate undergoes various chemical reactions, including:
Oxidation: Glurate can be oxidized to produce glutaric acid.
Reduction: It can be reduced to form 4-hydroxybutyric acid.
Substitution: Glurate can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the synthesis of glutaric acid from glurate.
Reduction: Sodium borohydride can be used as a reducing agent to convert glurate to 4-hydroxybutyric acid.
Substitution: Various alkyl halides can be used in substitution reactions to form different glurate derivatives.
Major Products Formed
Glutaric acid: Formed through oxidation.
4-Hydroxybutyric acid: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
Glurate has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of glurate and its derivatives varies depending on the application. For example, linaprazan glurate, a derivative of glurate, acts as a potassium-competitive acid blocker (P-CAB). It blocks the potassium channel in the proton pump, which inhibits acid secretion in the stomach . This action is reversible and has a faster onset compared to traditional proton pump inhibitors.
Comparison with Similar Compounds
Similar Compounds
Glutaric acid: A dicarboxylic acid similar to glurate but with different functional groups.
4-Hydroxybutyric acid: A reduction product of glurate with different chemical properties.
Glutamic acid: An amino acid with a similar structure but different biological functions.
Uniqueness of Glurate
Glurate is unique due to its versatility in chemical reactions and its potential for various applications in chemistry, biology, medicine, and industry. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound for synthesizing a wide range of derivatives and products.
Properties
IUPAC Name |
5-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTZCLMLSSAXLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Record name | 4-acetylbutyric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062855 | |
| Record name | Hexanoic acid, 5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3128-06-1 | |
| Record name | 5-Oxohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3128-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ketohexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetylbutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, 5-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-KETOHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO0W8YUJ2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Acetylbutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061881 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-oxohexanoic acid?
A1: The molecular formula of 5-oxohexanoic acid is C6H10O3, and its molecular weight is 130.14 g/mol.
Q2: What spectroscopic data is available for characterizing 5-oxohexanoic acid?
A2: While the provided research doesn't delve deeply into detailed spectroscopic analysis, several techniques can be used to characterize 5-oxohexanoic acid. These include:
Q3: Is 5-oxohexanoic acid utilized as a catalyst in any known reactions?
A3: The provided research doesn't explicitly mention 5-oxohexanoic acid being used as a catalyst. Its primary roles appear to be as a synthetic building block and a metabolite.
Q4: Can 5-oxohexanoic acid be utilized in the synthesis of other compounds?
A4: Yes, 5-oxohexanoic acid serves as a valuable starting material in organic synthesis. For instance, researchers have employed it in the preparation of 3,5,6-trisubstituted 2-cyclohexene-1-ones []. It's also a precursor to alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates (Hagemann's esters) through regioselective cyclizations of its esters [].
Q5: How do structural modifications of 5-oxohexanoic acid affect its biological activity?
A5: Research suggests that modifications to the 5-oxohexanoic acid scaffold can significantly alter its activity:
- alpha-Bromo Ketone Derivatives: The introduction of an alpha-bromo group to the ketone significantly increases the inhibitory potency against carboxypeptidase A []. This highlights the importance of an electrophilic carbonyl carbon for binding.
- Chain Length: The inhibitory potency of 5-oxohexanoic acid analogs against carboxypeptidase A varies with chain length. (RS)-2-Benzyl-4-oxopentanoic acid, with a shorter chain, displays weaker inhibition than (RS)-2-benzyl-5-oxohexanoic acid [].
Q6: What is the significance of the ketone group in 5-oxohexanoic acid for its activity?
A6: The ketone group plays a crucial role in 5-oxohexanoic acid's activity. Studies with alpha-bromo ketone derivatives of 5-oxohexanoic acid demonstrate the importance of an electrophilic carbonyl carbon for binding to targets like carboxypeptidase A []. This suggests that the ketone group may participate in interactions with the enzyme's active site.
Q7: Are there specific challenges in formulating 5-oxohexanoic acid due to stability concerns?
A7: While the provided research doesn't detail specific formulation challenges for 5-oxohexanoic acid, it's important to note that ketones and carboxylic acids can be susceptible to degradation pathways like oxidation and decarboxylation under certain conditions. Formulation strategies may need to address these potential stability issues.
Q8: What is known about the absorption, distribution, metabolism, and excretion of 5-oxohexanoic acid?
A8: The provided research primarily focuses on the synthesis and chemical properties of 5-oxohexanoic acid and its derivatives. Detailed pharmacokinetic studies exploring its ADME profile are not included in the provided set.
Q9: Is there evidence suggesting a potential role for 5-oxohexanoic acid as a biomarker or diagnostic tool?
A9: While the provided research doesn't directly investigate 5-oxohexanoic acid's potential as a biomarker, its presence in biological systems, like tobacco leaves [, ] and sherry [], raises interesting questions about its potential as a marker for specific biological processes or conditions. Further research is needed to explore this avenue.
Q10: What analytical methods are commonly employed for the detection and quantification of 5-oxohexanoic acid?
A10: Gas chromatography coupled with electron-capture detection (GC-ECD) has been a valuable technique for quantifying 5-oxohexanoic acid and related compounds, particularly in biological samples [, ]. Additionally, mass spectrometry techniques, including MALDI-MS, can be employed for the analysis of 5-oxohexanoic acid derivatives, especially in the context of peptides and proteins [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
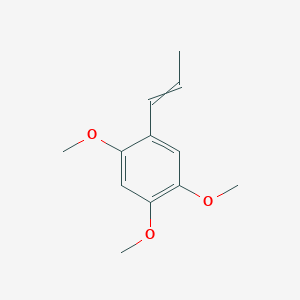

![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)
